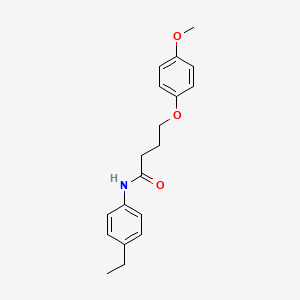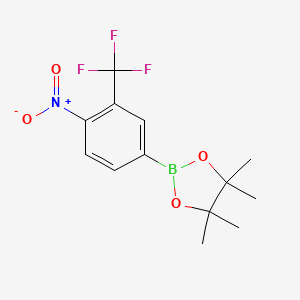![molecular formula C22H27N7O2 B2399688 8-(2-(4-bencilpiperazin-1-il)etil)-1,7-dimetil-1H-imidazo[2,1-f]purin-2,4(3H,8H)-diona CAS No. 922456-62-0](/img/structure/B2399688.png)
8-(2-(4-bencilpiperazin-1-il)etil)-1,7-dimetil-1H-imidazo[2,1-f]purin-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antifúngica
El compuesto exhibe propiedades antibacterianas y antifúngicas significativas. Estudios in vitro han demostrado su eficacia contra diversas cepas microbianas. El mecanismo de acción probablemente implique interacciones con objetivos celulares específicos, interrumpiendo procesos esenciales en bacterias y hongos. Se necesitan investigaciones adicionales para dilucidar las vías moleculares precisas involucradas .
Potencial Anticancerígeno
Los derivados de cumarina, incluido el compuesto en cuestión, han llamado la atención debido a su potencial como agentes anticancerígenos. Los investigadores han explorado sus efectos en líneas celulares cancerosas, evaluando la citotoxicidad, la inducción de apoptosis y la inhibición del crecimiento tumoral. La presencia de la porción bencilpiperazina puede contribuir a una mayor bioactividad .
Actividad Anti-VIH
Algunos compuestos basados en cumarina, incluidos aquellos que contienen porciones de piperazina, han mostrado promesa como agentes anti-VIH. Estas moléculas pueden interferir con la replicación viral o la entrada a las células huésped. Se necesitan más estudios para validar su eficacia y perfiles de seguridad .
Propiedades Anticoagulantes
Aunque no se han estudiado ampliamente, los derivados de cumarina se han investigado por sus posibles efectos anticoagulantes. La estructura del compuesto sugiere que puede interactuar con los factores de coagulación, afectando las vías de coagulación sanguínea. Sin embargo, se necesitan más investigaciones para establecer su relevancia clínica .
Actividad Antioxidante y Antiinflamatoria
Las cumarinas a menudo exhiben propiedades antioxidantes y antiinflamatorias. Estos efectos son cruciales para prevenir enfermedades relacionadas con el estrés oxidativo y mitigar la inflamación. La estructura única del compuesto puede contribuir a estas actividades beneficiosas .
Descubrimiento de fármacos e investigaciones basadas en la estructura
Los investigadores han explorado compuestos basados en cumarina como posibles candidatos a fármacos. La inclusión de porciones de piperazina puede conducir a mejoras inesperadas en la bioactividad. Los estudios de acoplamiento con estructuras cristalinas de proteínas relevantes (por ejemplo, oxirreductasas) han proporcionado información sobre las interacciones de unión y las posibles aplicaciones terapéuticas .
En resumen, este compuesto es prometedor en diversos campos, desde aplicaciones antimicrobianas hasta posibles terapias contra el cáncer. Sin embargo, se necesitan más investigaciones, incluidos estudios in vivo y ensayos clínicos, para aprovechar al máximo su potencial terapéutico.
Mecanismo De Acción
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to exhibit antibacterial and antifungal activities
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it’s possible that it interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
Given its potential antimicrobial activity, it might interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
Compounds with similar structures are often well-absorbed and can penetrate tissues effectively . More research is needed to determine the ADME properties of this compound and their impact on its bioavailability.
Result of Action
If it indeed has antimicrobial activity, it could lead to the death of bacterial or fungal cells by disrupting essential cellular processes
Propiedades
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-16-14-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(16)13-12-26-8-10-27(11-9-26)15-17-6-4-3-5-7-17/h3-7,14H,8-13,15H2,1-2H3,(H,24,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHOGXIBGLMZDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2399613.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)





![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)

